1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one
Overview
Description
1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one is a compound with the molecular formula C10H11FN2O and a molecular weight of 194.21 g/mol . This compound is a derivative of pyrrolidin-2-one, a five-membered lactam ring, and contains an amino and fluorine substituent on the phenyl ring. It is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .
Mechanism of Action
Target of Action
The compound belongs to the class of pyrrolidines, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives, including pyrrolidine-2-one, are characterized by their ability to efficiently explore the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to have a wide range of biological activities .
Pharmacokinetics
The compound is a solid at room temperature, has a predicted melting point of 12861°C, and a predicted boiling point of 4616°C at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one. For example, the compound’s solid state and predicted melting and boiling points suggest that it may be stable under a wide range of temperatures .
Preparation Methods
The synthesis of 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach is the oxidation of pyrrolidine derivatives . Industrial production methods often involve ring expansion of β-lactams or cyclopropylamides . The reaction conditions typically include the use of specific oxidants and additives to achieve the desired selectivity and yield .
Chemical Reactions Analysis
1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the pyrrolidine ring to a pyrrolidin-2-one structure.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, particularly at the amino and fluorine positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A simpler derivative without the amino and fluorine substituents.
Pyrrolidine-2,5-diones: Compounds with additional functional groups on the pyrrolidine ring.
Prolinol: A derivative with a hydroxyl group on the pyrrolidine ring.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(5-amino-2-fluorophenyl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-8-4-3-7(12)6-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMESHIWWYRXULU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=CC(=C2)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001268055 | |
Record name | 1-(5-Amino-2-fluorophenyl)-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001268055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926215-19-2 | |
Record name | 1-(5-Amino-2-fluorophenyl)-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926215-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Amino-2-fluorophenyl)-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001268055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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